

Olorofim checkerboard synergy assay with other antifungals

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Compound of Interest

Compound Name: Olorofim

Cat. No.: B607405

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Application Note: Olorofim Checkerboard Synergy Assays

Introduction

Olorofim (formerly F901318) is a novel antifungal agent from the orotomide class, representing a significant advancement in the treatment of invasive fungal infections.^{[1][2]} Its unique mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine biosynthesis pathway.^{[1][2][3]} This disruption of DNA and RNA synthesis results in potent activity against a variety of mold species, including *Aspergillus*, and dimorphic fungi.^{[1][3]} Notably, **Olorofim** is effective against some species that are resistant to existing antifungal drugs like azoles and amphotericin B.^[1] However, its spectrum is limited, showing no activity against yeasts such as *Candida* and *Cryptococcus*, or against members of the *Mucorales* order.^[1]

Given the rise of antifungal resistance and the challenges in treating invasive mold infections, combination therapy is an increasingly important strategy. The checkerboard synergy assay is a standard in vitro method used to evaluate the interaction between two antimicrobial agents. This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic, indifferent, or antagonistic effects of **Olorofim** in combination with other antifungal drugs against clinically relevant molds.

Principle of the Checkerboard Assay

The checkerboard assay involves testing serial dilutions of two drugs, both alone and in all possible combinations, in a microtiter plate format. The resulting pattern of fungal growth inhibition allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

Key Concepts and Definitions

- Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
- Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.
- Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two drugs in a given combination. The FICI is calculated as follows: $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$ ^[4]
- Interpretation of FICI Values:
 - Synergy: $FICI \leq 0.5$ ^[4]
 - Indifference (or Additivity): $0.5 < FICI \leq 4.0$ ^{[4][5]}
 - Antagonism: $FICI > 4.0$ ^[4]

Reported Interactions of Olorofim

In vitro studies have revealed varied interactions between **Olorofim** and other antifungal classes:

- Azoles (Mould-Active): Unidirectional antagonism has been observed with voriconazole, posaconazole, and isavuconazole against *Aspergillus* species, where the MIC of **Olorofim** increases in the presence of the azole, while the azole MIC remains largely unaffected.^{[6][7][8]}
- Amphotericin B: Antagonism has been reported in a single *Aspergillus niger* strain.^{[6][7]}

- Caspofungin, Terbinafine, and Fluconazole: Indifference has been the most commonly reported interaction with these agents against *Aspergillus* species.[\[6\]](#)[\[7\]](#)

It is crucial for researchers to empirically determine these interactions for their specific fungal isolates of interest.

Experimental Protocol: Olorofim Checkerboard Synergy Assay

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution method modified for a checkerboard assay.[\[6\]](#)[\[7\]](#)

Materials:

- **Olorofim** powder
- Second antifungal agent for testing (e.g., voriconazole, amphotericin B, caspofungin)
- Fungal isolate for testing (e.g., *Aspergillus fumigatus*)
- 96-well microtiter plates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Dimethyl sulfoxide (DMSO) for drug stock solutions
- Sterile distilled water
- Spectrophotometer
- Inoculating loop or sterile swabs
- Vortex mixer
- Incubator (35-37°C)
- Multichannel pipette

Procedure:

- Preparation of Antifungal Stock Solutions:
 - Dissolve **Olorofim** and the second antifungal agent in DMSO to create high-concentration stock solutions (e.g., 1280 µg/mL).
 - Further dilutions should be made in RPMI medium.
- Preparation of Fungal Inoculum:
 - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.
 - Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
 - Adjust the conidial suspension to a final concentration of 0.5×10^5 to 2.5×10^5 CFU/mL in RPMI medium, verified by spectrophotometry and quantitative plating.
- Checkerboard Plate Setup:
 - Dispense 50 µL of RPMI medium into all wells of a 96-well plate, except for the first column.
 - In the first column (column 1), add 100 µL of the highest concentration of **Olorofim**.
 - Perform serial two-fold dilutions of **Olorofim** by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 50 µL from column 10.
 - Columns 11 and 12 will serve as controls.
 - Add the second antifungal agent in decreasing concentrations down the rows (from row A to row G). Add 50 µL of the highest concentration of the second drug to each well in row A (columns 1-11) and perform serial dilutions down to row G.

- The final plate will have varying concentrations of **Olorofim** along the x-axis and the second antifungal along the y-axis.
- Row H will contain only **Olorofim** dilutions (to determine its MIC alone).
- Column 11 will contain only the second antifungal's dilutions (to determine its MIC alone).
- Column 12, row H will be the drug-free growth control well.
- Inoculation and Incubation:
 - Add 100 μL of the prepared fungal inoculum to each well.
 - The final volume in each well will be 200 μL .
 - Incubate the plates at 35°C for 48-72 hours.
- Reading the Results:
 - Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing complete (or near-complete) inhibition of visual growth. For echinocandins like caspofungin, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphae, is used.
 - Calculate the FICI for each well showing inhibition using the formula mentioned above. The lowest FICI value is reported as the result of the interaction.

Data Presentation

The results of a checkerboard assay are best summarized in a table. Below are examples of how to present hypothetical data for different interaction types.

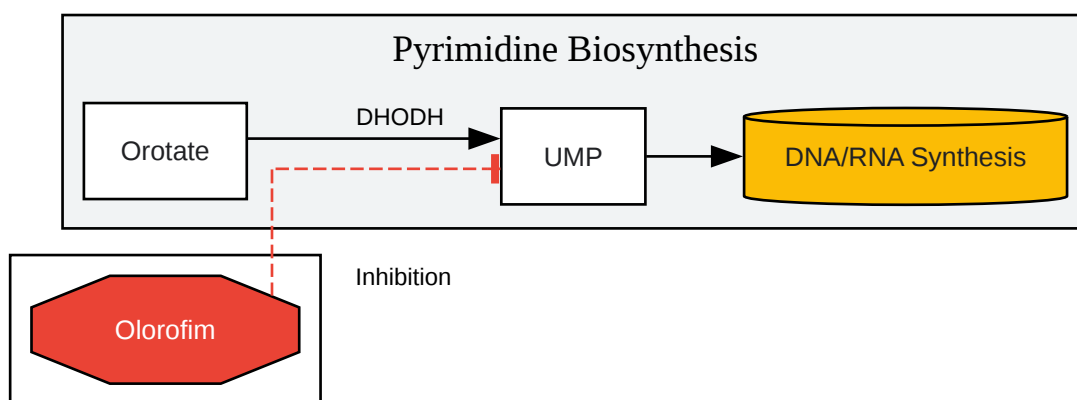
Table 1: Hypothetical Checkerboard Results for **Olorofim** and Voriconazole against *A. fumigatus*

Interaction Type	Olorofim MIC Alone (µg/mL)	Voriconazole MIC Alone (µg/mL)	Olorofim MIC in Combination (µg/mL)	Voriconazole MIC in Combination (µg/mL)	FICI	Interpretation
Synergy	0.06	1.0	0.015	0.25	0.5	Synergistic
Indifference	0.06	1.0	0.03	1.0	1.5	Indifferent
Antagonism	0.06	1.0	0.24	1.0	5.0	Antagonistic

Table 2: Summary of Published **Olorofim** Synergy Studies against *Aspergillus* spp.

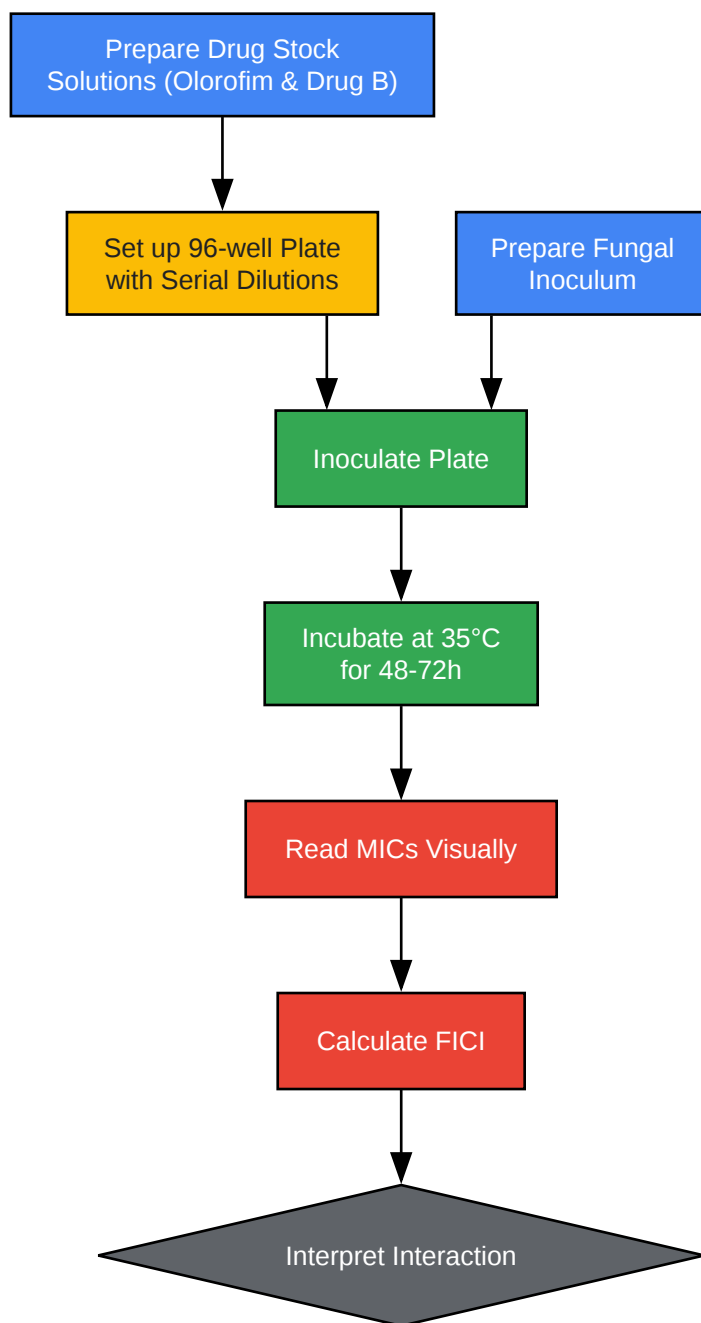
Combination Agent	Fungal Species	Predominant Interaction	Reference
Voriconazole	<i>Aspergillus fumigatus</i>	Antagonism	[6][8]
Posaconazole	<i>Aspergillus</i> spp.	Antagonism	[6][7]
Isavuconazole	<i>Aspergillus</i> spp.	Antagonism	[6][7]
Amphotericin B	<i>Aspergillus niger</i>	Antagonism	[6][7]
Caspofungin	<i>Aspergillus</i> spp.	Indifference	[6][7]
Terbinafine	<i>Aspergillus</i> spp.	Indifference	[6][7]

Visualizations



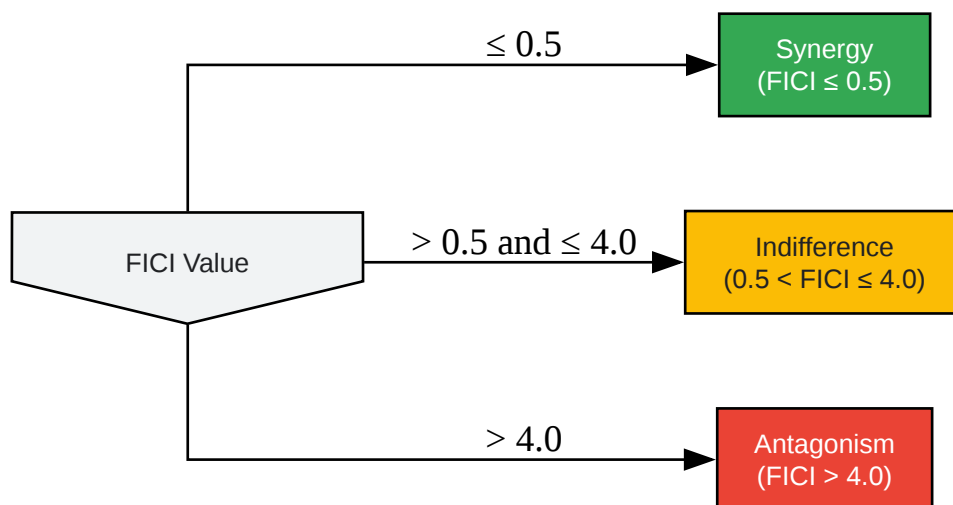
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Caption: Mechanism of action of **Olorofim** via inhibition of DHODH.



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Caption: Experimental workflow for the checkerboard synergy assay.



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Caption: Logical relationship for FICI value interpretation.

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